molecular formula C₂₃H₂₉NO₉ B1140713 Etodolac Acyl-beta-D-glucuronide CAS No. 79541-43-8

Etodolac Acyl-beta-D-glucuronide

Cat. No. B1140713
CAS RN: 79541-43-8
M. Wt: 463.48
InChI Key:
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Description

Etodolac Acyl-beta-D-glucuronide (EADG) is a metabolite of Etodolac . It is an acylated derivative of etodolac with a beta-D-glucuronic acid moiety attached to it . The acyl group is typically derived from the parent etodolac molecule .


Synthesis Analysis

EADG is formed via glucuronidation of etodolac by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A9, UGT1A10, and UGT2B7 . The exact structure of EADG would depend on the specific bonding and arrangement of atoms in etodolac and the glucuronic acid moiety .


Molecular Structure Analysis

The molecular formula of EADG is C23H29NO9 . Its molecular weight is 463.48 . The exact structure of EADG would depend on the specific bonding and arrangement of atoms in etodolac and the glucuronic acid moiety .


Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .


Physical And Chemical Properties Analysis

EADG appears as a white amorphous solid . The loss on drying is less than 0.1% .

Scientific Research Applications

Kinetic Modelling of Acyl Glucuronide and Glucoside Reactivity

Scientific Field

This research falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

Acyl glucuronide metabolites, including Etodolac Acyl-beta-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Methods of Application or Experimental Procedures

The study involved detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .

Results or Outcomes

The findings suggest that the charged carboxylate ion and neutral hydroxyl group in the glucuronide and glucoside conjugates, respectively, are responsible for these differences . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Pharmacokinetics of Etodolac Acyl-beta-D-glucuronide

Scientific Field

This research falls under the field of Pharmacokinetics .

Summary of the Application

Etodolac Acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac . It is highly plasma protein bound and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides . In addition to the unchanged drug, substantial concentrations of the acyl-glucuronides of etodolac are found in both plasma and the synovial fluid of patients with arthritis .

Methods of Application or Experimental Procedures

The pharmacokinetics of Etodolac Acyl-beta-D-glucuronide were studied in healthy volunteers . The area under the plasma concentration-time curve of racemic etodolac increases linearly with doses used clinically . The elimination half-life of etodolac is between 6 and 8 hours in plasma, and is similar for both enantiomers .

Results or Outcomes

The volume of distribution (Vd) of racemic etodolac is higher than that of most other NSAIDs mainly because of the extensive distribution of the S-enantiomer . The very large Vd of the S-enantiomer, compared with its antipode is, at least in part, due to its less extensive plasma protein binding .

Drug Discovery and Lead Optimization

Scientific Field

This research falls under the field of Drug Discovery and Medicinal Chemistry .

Summary of the Application

Acyl glucuronide metabolites, including Etodolac Acyl-beta-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Methods of Application or Experimental Procedures

Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides were reported . The transacylation reaction was modelled using density functional theory .

Results or Outcomes

The calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behaviour .

Safety And Hazards

EADG is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

(3R,4R,5R,6R)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18-,19?,22+,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZNMEMKZBFUIZ-KWJXKJNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etodolac Acyl-beta-D-glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Etodolac Acyl-beta-D-glucuronide
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